molecular formula C15H21N3O2 B2627086 1-[4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361641-61-2

1-[4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]prop-2-en-1-one

Cat. No. B2627086
CAS RN: 2361641-61-2
M. Wt: 275.352
InChI Key: CMLKZTULHIIXQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of the 1,2,4-oxadiazole ring system. Researchers have explored various synthetic routes to access this compound, aiming for high yields and purity. Detailed synthetic methodologies and reaction conditions are documented in scientific literature .


Molecular Structure Analysis

The molecular structure of 1-[4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]prop-2-en-1-one consists of a piperidine ring, an oxadiazole ring, and a propenone moiety. The cyclobutyl group contributes to its three-dimensional conformation. Researchers have elucidated its structure using techniques such as NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The compound may undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations of the oxadiazole ring. These reactions play a crucial role in modifying its properties and enhancing its biological activity. Further investigations into its reactivity are ongoing .


Physical And Chemical Properties Analysis

  • Solubility : Investigating its solubility in various solvents is essential for formulation and delivery .

Safety And Hazards

1-[4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]prop-2-en-1-one is not intended for human or veterinary use. Researchers handling this compound should follow safety precautions, including proper lab attire, ventilation, and waste disposal. Detailed safety information can be found in Material Safety Data Sheets (MSDS) provided by suppliers .

properties

IUPAC Name

1-[4-[(3-cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-2-14(19)18-8-6-11(7-9-18)10-13-16-15(17-20-13)12-4-3-5-12/h2,11-12H,1,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLKZTULHIIXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)CC2=NC(=NO2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one

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